

Comparative Cross-Reactivity Profiling of Isothiochroman-6-amine

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Compound of Interest		
Compound Name:	Isothiochroman-6-amine	
Cat. No.:	B15289806	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **Isothiochroman-6-amine** against a panel of selected alternative compounds. The objective is to offer a clear, data-driven comparison to aid in the assessment of its selectivity and potential for off-target effects. The following sections detail the experimental methodologies, present comparative data in a structured format, and visualize key experimental workflows and biological pathways.

Introduction

Isothiochroman-6-amine is a novel heterocyclic compound containing an isothiocyanate moiety. Isothiocyanates are known to exhibit a range of biological activities, often through covalent interaction with cysteine residues on target proteins. While the primary target of **Isothiochroman-6-amine** is under investigation, understanding its cross-reactivity is crucial for its development as a potential therapeutic agent. This guide compares its binding affinity and inhibitory activity against a panel of kinases and other common off-target proteins with that of well-characterized compounds, including the natural isothiocyanate Sulforaphane and a known kinase inhibitor, Staurosporine.

Comparative Cross-Reactivity Data

The following tables summarize the quantitative data from cross-reactivity assays.

Table 1: Kinase Inhibition Profile (% Inhibition at 10 μM)



Kinase Target	Isothiochroman-6- amine	Sulforaphane	Staurosporine
AKT1	45	30	98
CDK2	55	40	95
EGFR	20	15	85
ERK1	35	25	92
GSK3β	60	50	99
JAK2	25	18	88
MEK1	15	10	75
ρ38α	50	42	96
ΡΙ3Κα	30	22	80
SRC	40	35	97

Table 2: Off-Target Binding Profile (Ki in μM)



Target	Isothiochroman-6- amine	Sulforaphane	Staurosporine
GPCRs			
α1A Adrenergic Receptor	> 10	> 10	5.2
β2 Adrenergic Receptor	> 10	> 10	8.1
M1 Muscarinic Receptor	8.5	> 10	1.5
Ion Channels			
hERG	> 10	> 10	0.8
Nav1.5	9.2	> 10	3.4
Other Enzymes			
COX-1	7.8	5.5	> 10
COX-2	6.5	4.2	> 10
PDE4	> 10	> 10	6.7

Experimental Protocols Kinase Profiling Assay

A panel of 10 kinases was used to assess the inhibitory activity of the test compounds. The assays were performed using a radiometric filter binding assay.

- Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a specific peptide or protein substrate by the kinase.
- Procedure:
 - Kinase, substrate, and test compound were incubated in a buffer solution containing [γ-33P]ATP.



- The reaction was allowed to proceed for a specified time at a controlled temperature.
- The reaction was stopped, and the mixture was transferred to a filter plate, which captures the phosphorylated substrate.
- Unbound [y-33P]ATP was washed away.
- The amount of radioactivity remaining on the filter was quantified using a scintillation counter.
- Percent inhibition was calculated relative to a control reaction without the test compound.

Off-Target Binding Assays

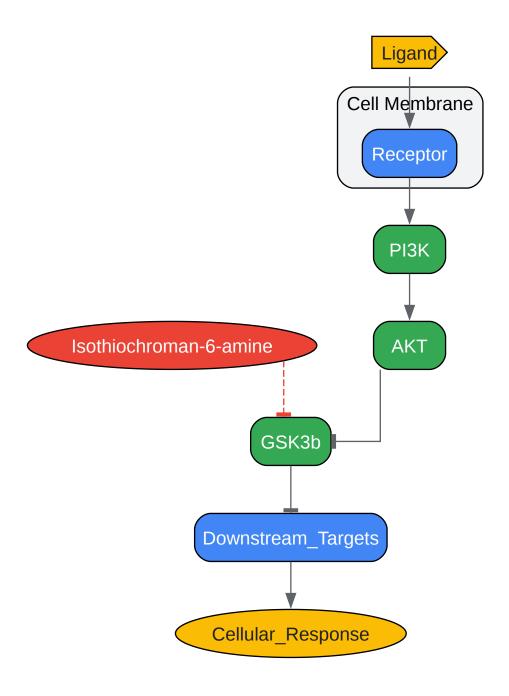
Radioligand binding assays were used to determine the binding affinity (Ki) of the test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

- Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor or enzyme.
- Procedure:
 - A preparation of the target protein (e.g., cell membranes expressing the receptor) was incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
 - The mixture was incubated to allow binding to reach equilibrium.
 - Bound and free radioligand were separated by rapid filtration.
 - The amount of radioactivity bound to the protein was quantified.
 - The IC50 (concentration of test compound that displaces 50% of the radioligand) was determined from the dose-response curve.
 - The Ki was calculated from the IC50 using the Cheng-Prusoff equation.



Visualizations Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Isothiochroman-6-amine**, targeting a kinase such as GSK3 β .



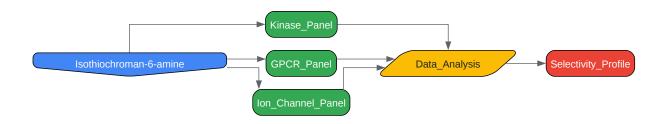
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Caption: Hypothetical inhibition of the PI3K/AKT/GSK3β signaling pathway.



Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines the general workflow for assessing the cross-reactivity of a test compound.



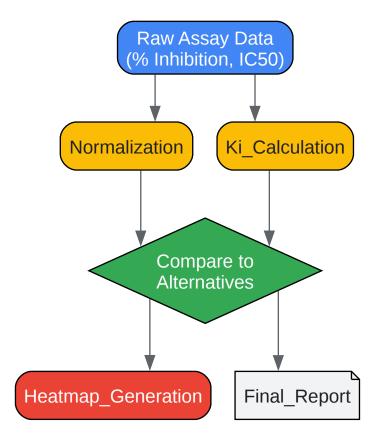
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Caption: Workflow for generating a compound's selectivity profile.

Data Analysis Logic

This diagram illustrates the logical flow of the data analysis to determine the compound's selectivity.





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Caption: Logical flow of data processing for cross-reactivity assessment.

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